molecular formula C14H21NOSi B11865415 5-(Phenylmethyl)-3-(trimethylsilyl)-2-pyrrolidinone CAS No. 97562-06-6

5-(Phenylmethyl)-3-(trimethylsilyl)-2-pyrrolidinone

Cat. No.: B11865415
CAS No.: 97562-06-6
M. Wt: 247.41 g/mol
InChI Key: MPSOETBNMMLLTQ-UHFFFAOYSA-N
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Description

5-Benzyl-3-(trimethylsilyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidinone ring substituted with a benzyl group and a trimethylsilyl group. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-3-(trimethylsilyl)pyrrolidin-2-one typically involves the following steps:

Industrial Production Methods

Industrial production of 5-benzyl-3-(trimethylsilyl)pyrrolidin-2-one may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and employing catalysts to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-3-(trimethylsilyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, reduced forms, and substituted analogs .

Scientific Research Applications

5-Benzyl-3-(trimethylsilyl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-benzyl-3-(trimethylsilyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: A simpler analog without the benzyl and trimethylsilyl groups.

    3-Benzylpyrrolidin-2-one: Lacks the trimethylsilyl group.

    3-(Trimethylsilyl)pyrrolidin-2-one: Lacks the benzyl group.

Uniqueness

5-Benzyl-3-(trimethylsilyl)pyrrolidin-2-one is unique due to the presence of both benzyl and trimethylsilyl groups, which confer distinct chemical properties and biological activities. These substitutions enhance its potential as a versatile scaffold in medicinal chemistry and other applications .

Properties

CAS No.

97562-06-6

Molecular Formula

C14H21NOSi

Molecular Weight

247.41 g/mol

IUPAC Name

5-benzyl-3-trimethylsilylpyrrolidin-2-one

InChI

InChI=1S/C14H21NOSi/c1-17(2,3)13-10-12(15-14(13)16)9-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,15,16)

InChI Key

MPSOETBNMMLLTQ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1CC(NC1=O)CC2=CC=CC=C2

Origin of Product

United States

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